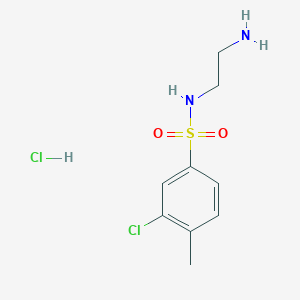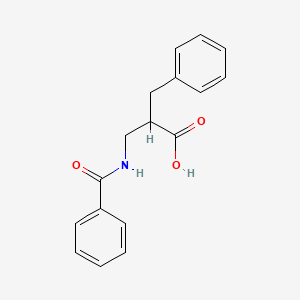
Methyl 1-(4-cyclopropyl-1,3-thiazole-5-carbonyl)-2,3-dihydroindole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(4-cyclopropyl-1,3-thiazole-5-carbonyl)-2,3-dihydroindole-3-carboxylate, also known as MTDT, is a synthetic compound that has gained attention in scientific research due to its potential biological activities.
作用机制
The exact mechanism of action of Methyl 1-(4-cyclopropyl-1,3-thiazole-5-carbonyl)-2,3-dihydroindole-3-carboxylate is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK/ERK pathway. These pathways are involved in cell growth, proliferation, and survival, and their inhibition by this compound may contribute to its biological activities.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. It has also been found to protect neurons against oxidative stress and reduce inflammation in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using Methyl 1-(4-cyclopropyl-1,3-thiazole-5-carbonyl)-2,3-dihydroindole-3-carboxylate in lab experiments is its relatively simple synthesis method. However, its limited solubility in aqueous solutions and low stability may pose challenges for its use in certain experiments.
未来方向
Future research on Methyl 1-(4-cyclopropyl-1,3-thiazole-5-carbonyl)-2,3-dihydroindole-3-carboxylate could focus on further elucidating its mechanism of action, as well as its potential use in combination with other drugs for enhanced therapeutic effects. Additionally, the development of more stable and soluble derivatives of this compound could expand its potential applications in scientific research.
In conclusion, this compound is a synthetic compound that has shown potential biological activities in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new therapeutic agents for various diseases.
合成方法
Methyl 1-(4-cyclopropyl-1,3-thiazole-5-carbonyl)-2,3-dihydroindole-3-carboxylate can be synthesized through a multistep process that involves the reaction of 2,3-dihydroindole-3-carboxylic acid with cyclopropylamine, followed by the reaction with thionyl chloride and 4-cyclopropyl-1,3-thiazole-5-carbonyl chloride. The final step involves the addition of methyl iodide to obtain the methyl ester of this compound.
科学研究应用
Methyl 1-(4-cyclopropyl-1,3-thiazole-5-carbonyl)-2,3-dihydroindole-3-carboxylate has been studied for its potential therapeutic activities, including its anticancer, antitumor, and antiproliferative effects. It has also been investigated for its potential use as a neuroprotective agent, as well as its ability to inhibit inflammation and oxidative stress.
属性
IUPAC Name |
methyl 1-(4-cyclopropyl-1,3-thiazole-5-carbonyl)-2,3-dihydroindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-22-17(21)12-8-19(13-5-3-2-4-11(12)13)16(20)15-14(10-6-7-10)18-9-23-15/h2-5,9-10,12H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKVNNLCLHAZCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(C2=CC=CC=C12)C(=O)C3=C(N=CS3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carbonylamino)methyl]benzoic acid](/img/structure/B7640286.png)


![4-[[2-(5-fluoro-1H-indol-3-yl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7640306.png)
![5-[2-(3-Hydroxyphenyl)morpholin-4-yl]pyridine-2-carbonitrile](/img/structure/B7640313.png)

![N-[[4-(difluoromethoxy)-3-fluorophenyl]methyl]-4-(1,3,4-oxadiazol-2-yl)aniline](/img/structure/B7640357.png)

![2-Benzyl-3-[(2-chlorobenzoyl)amino]propanoic acid](/img/structure/B7640385.png)

![(4-Chloro-3-methylphenyl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7640401.png)

![2-[(2-Methylphenyl)methyl]-3-[(1-methylpyrazole-4-carbonyl)amino]propanoic acid](/img/structure/B7640420.png)
